molecular formula C12H9N B6154871 2-(isocyanomethyl)naphthalene CAS No. 1414362-41-6

2-(isocyanomethyl)naphthalene

Cat. No.: B6154871
CAS No.: 1414362-41-6
M. Wt: 167.21 g/mol
InChI Key: BDVQAKMFGIDYNF-UHFFFAOYSA-N
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Description

2-(isocyanomethyl)naphthalene is an organic compound that belongs to the class of isocyanides. It is characterized by the presence of an isocyanomethyl group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isocyanomethyl)naphthalene typically involves the reaction of 2-methylnaphthalene with a suitable isocyanide reagent. One common method is the dehydration of formamides in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride . The reaction is usually carried out under mild conditions to prevent the decomposition of the isocyanide group.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process in a micro-channel reactor. This method offers advantages such as increased reaction speed, higher yields, and reduced environmental impact due to the absence of toxic solvents .

Chemical Reactions Analysis

Types of Reactions

2-(isocyanomethyl)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the isocyanide group to an amine.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Substituted naphthalenes

Mechanism of Action

The mechanism of action of 2-(isocyanomethyl)naphthalene involves its reactivity as an isocyanide. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(isocyanomethyl)pyridine
  • 2-isocyanopyrimidine
  • 2-acylphenylisocyanides
  • o-isocyanobenzaldehyde

Uniqueness

2-(isocyanomethyl)naphthalene is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to other isocyanides. This uniqueness makes it valuable in specific applications where the naphthalene moiety plays a crucial role .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(isocyanomethyl)naphthalene involves the reaction of 2-naphthol with chloromethyl isocyanate followed by deprotection of the resulting intermediate.", "Starting Materials": [ "2-naphthol", "chloromethyl isocyanate", "base (such as triethylamine)", "solvent (such as dichloromethane)" ], "Reaction": [ "Add base to a solution of 2-naphthol in solvent to form a basic solution.", "Add chloromethyl isocyanate dropwise to the basic solution while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and extract the product with a suitable solvent.", "Remove the protecting group by treatment with a suitable reagent (such as hydrochloric acid) to obtain 2-(isocyanomethyl)naphthalene." ] }

CAS No.

1414362-41-6

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

2-(isocyanomethyl)naphthalene

InChI

InChI=1S/C12H9N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2

InChI Key

BDVQAKMFGIDYNF-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC2=CC=CC=C2C=C1

Purity

95

Origin of Product

United States

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